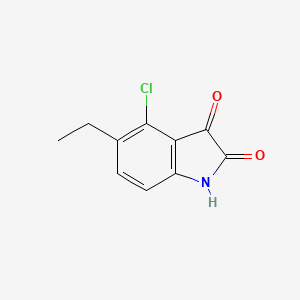
1H-Indole-2,3-dione, 4-chloro-5-ethyl-
Vue d'ensemble
Description
“1H-Indole-2,3-dione, 4-chloro-5-ethyl-” is a derivative of indole, a significant heterocyclic system in natural products and drugs . It undergoes electropolymerization to form a redox-active film consisting of a cyclic trimer and chains of linked cyclic trimer (polymer) .
Molecular Structure Analysis
The molecular structure of indole derivatives can be analyzed using various methods. For instance, the structure of “1H-Indole-2,3-dione” is available as a 2D Mol file or as a computed 3D SD file .Applications De Recherche Scientifique
Synthetic Versatility
Isatins, including 1H-Indole-2,3-dione derivatives, serve as synthetically versatile substrates for the creation of a broad spectrum of heterocyclic compounds, such as indoles and quinolines. These derivatives are crucial in organic synthesis, enabling the production of various biologically active molecules and drugs. The chemistry of isatins has been significantly explored for its potential in synthesizing novel heterocyclic compounds, contributing to advancements in medicinal chemistry and drug development (Garden & Pinto, 2001).
Antimicrobial Properties
Research into 1H-Indole-2,3-dione derivatives has demonstrated significant antimicrobial properties. For instance, novel series of these derivatives synthesized through microwave and ultrasound-assisted methods have shown high antimicrobial activity against bacterial strains such as Staphylococcus aureus and Escherichia coli, as well as fungal strains like Aspergillus niger and Candida metapsilosis (Ashok et al., 2015).
Metal Ion Sensing
1H-Indole-2,3-dione compounds have also been identified as potent chemosensors for metal ions, showcasing their ability to selectively detect Fe3+ ions. This detection is facilitated through significant enhancements in absorption peaks in the ultraviolet region, highlighting the utility of these compounds in environmental monitoring and analytical chemistry (Fahmi et al., 2019).
Anticancer Activity
The structural versatility of 1H-Indole-2,3-dione derivatives also extends to anticancer research. Various studies have investigated the antiproliferative effects of these compounds towards different cancer cell lines, indicating their potential as therapeutic agents in oncology. Notably, some derivatives have shown significant in vitro antiproliferative activity, suggesting their further exploration in cancer treatment (Fawzy et al., 2018).
Anticorrosive and Antibacterial Evaluation
Moreover, indole-2,3-dione derivatives have demonstrated efficacy as anticorrosive and antibacterial agents. These compounds can inhibit metal corrosion and exhibit antibacterial activities, underlining their potential applications in materials science and microbiology (Miao, 2014).
Propriétés
IUPAC Name |
4-chloro-5-ethyl-1H-indole-2,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNO2/c1-2-5-3-4-6-7(8(5)11)9(13)10(14)12-6/h3-4H,2H2,1H3,(H,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDLUZLZDIZMWFM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C2=C(C=C1)NC(=O)C2=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1H-Indole-2,3-dione, 4-chloro-5-ethyl- | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



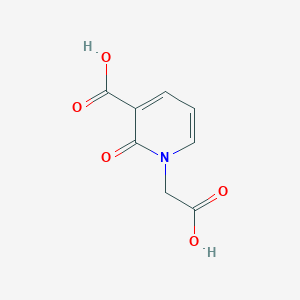

![1-[(oxan-4-yl)methyl]-1H-pyrazol-4-ol](/img/structure/B1434993.png)

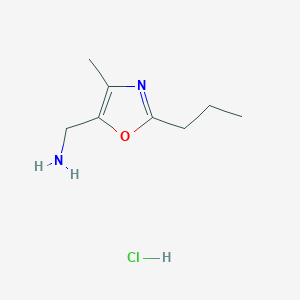
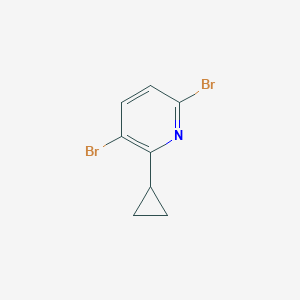
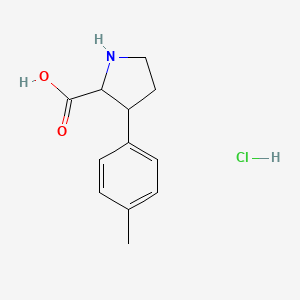



![2-Oxa-6,9-diazaspiro[4.5]decane-7,10-dione](/img/structure/B1435002.png)

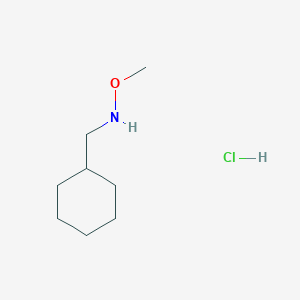
![2-[(1-methyl-1H-pyrazol-4-yl)amino]acetic acid hydrochloride](/img/structure/B1435010.png)